Product packaging for Mono(2-ethyl-5-oxohexyl)phthalate(Cat. No.:CAS No. 40321-98-0)

Mono(2-ethyl-5-oxohexyl)phthalate

Cat. No.: B134464
CAS No.: 40321-98-0
M. Wt: 292.33 g/mol
InChI Key: HCWNFKHKKHNSSL-UHFFFAOYSA-N
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Description

Contextualizing Phthalates as Ubiquitous Environmental Contaminants

Phthalates, a class of chemicals derived from phthalic acid, are extensively used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). nih.gov Due to their widespread application in a vast array of consumer and industrial products, phthalates have become ubiquitous environmental contaminants. nih.govehn.org They are not chemically bound to the plastic matrix and can leach into the environment over time, leading to their presence in various environmental compartments, including air, water, soil, and sediment. nih.govresearchgate.net Human exposure to phthalates is widespread and can occur through ingestion, inhalation, and dermal contact. nih.govnih.gov The pervasive nature of these compounds has raised concerns about their potential impacts on both ecosystem and human health. ehn.orgresearchgate.net

Di-(2-ethylhexyl) Phthalate (B1215562) (DEHP) as a Parent Compound and its Environmental Prevalence

Di-(2-ethylhexyl) phthalate (DEHP) is one of the most produced and utilized phthalates globally. nih.gov It is a primary plasticizer in PVC and is found in a multitude of products, including building materials, food packaging, medical devices, and toys. nih.govepa.gov The extensive use of DEHP has resulted in its widespread distribution throughout the environment. nih.govcdc.gov It has been detected in various environmental media, such as indoor and outdoor air, water bodies, soil, and sediment. nih.govcdc.gov Consequently, human exposure to DEHP is common, with diet being a significant route of intake due to the leaching of DEHP from food packaging materials. nih.gov The table below summarizes the detection of DEHP in various environmental samples.

Environmental MatrixDetection Status
AirDetected in atmospheric aerosols and indoor air. nih.gov
WaterPredominantly found in fresh and marine water. nih.govepa.gov
SedimentFound in abundance in sediment. nih.gov
SoilDetected in soil, often from sludge and wastewater treatments. nih.gov
BiotaSubject to bioaccumulation in organisms. nih.gov

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) as a Primary Oxidative Metabolite of Di-(2-ethylhexyl) Phthalate

Once DEHP enters the human body, it undergoes metabolism. The initial step involves the hydrolysis of DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). nih.govgrafiati.com MEHP is then further metabolized through oxidation into several secondary metabolites, with this compound (MEOHP) being a prominent one. nih.govnih.govnih.gov MEOHP is formed through the oxidation of the ethylhexyl side chain of MEHP. nih.govnih.gov Studies have shown that MEOHP, along with another oxidative metabolite, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), are found in significantly higher concentrations in human urine compared to MEHP, suggesting they are major metabolic products of DEHP. nih.govnih.govnih.gov The detection of MEOHP in biological samples is a reliable indicator of exposure to the parent compound, DEHP. healthmatters.io

Significance of this compound in Human Health Research

The measurement of MEOHP in human biomonitoring studies is crucial for assessing exposure to DEHP. nih.govhealthmatters.io Because MEOHP is a downstream metabolite, its presence in urine or blood provides a more integrated measure of DEHP exposure over time compared to measuring the parent compound itself, which has a shorter half-life. nih.gov Research has utilized MEOHP levels to investigate the association between DEHP exposure and various health outcomes. healthmatters.iohealthmatters.io Elevated levels of MEOHP and other DEHP metabolites have been linked to concerns regarding endocrine disruption, reproductive health, and developmental effects. healthmatters.iohealthmatters.io A 2024 study found a significant association between DEHP and its metabolites with an increased risk of cancer. nih.gov The consistent detection of MEOHP in the general population underscores the widespread exposure to DEHP and highlights the importance of continued research into the potential health implications of this exposure. ewg.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B134464 Mono(2-ethyl-5-oxohexyl)phthalate CAS No. 40321-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNFKHKKHNSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865994
Record name Mono(2-ethyl-5-oxohexyl)phthalate
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Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40321-98-0
Record name Mono(2-ethyl-5-oxohexyl)phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40321-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono(2-ethyl-5-oxohexyl)phthalate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono(2-ethyl-5-oxohexyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-5-OXOHEXYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8J8977X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Human Exposure Assessment and Biomonitoring of Mono 2 Ethyl 5 Oxohexyl Phthalate

Prevalence of Human Exposure to Mono(2-ethyl-5-oxohexyl)phthalate

Exposure to Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) is widespread, as evidenced by the frequent detection of its metabolites in the general population. nih.govnih.govresearchgate.net this compound (MEHOHP) is a prominent metabolite of DEHP. healthmatters.ioiarc.fr

Studies have shown high detection rates of MEHOHP in the general population. For instance, in a study of 129 adults, MEHOHP was detected in 99% of the urine samples analyzed. nih.gov Another study by the Environmental Working Group (EWG) and Commonweal found MEHOHP in 73 out of 74 people tested. ewg.org Furthermore, data from the Centers for Disease Control and Prevention (CDC) biomonitoring studies revealed the presence of MEHOHP in 5,364 out of 5,479 individuals tested. ewg.org These findings underscore the ubiquitous nature of exposure to the parent compound, DEHP, in the general populace.

Table 1: Detection Rates of MEHOHP in Various Studies

Study Population Sample Size Detection Rate
129 Adults 129 99%
EWG/Commonweal Study 74 98.6% (73 of 74)

This table presents data on the detection frequency of MEHOHP in different study populations.

Exposure levels to DEHP, and consequently its metabolite MEHOHP, can vary significantly among different subpopulations. Children, pregnant individuals, and certain occupational groups may experience higher exposures.

Children: Children's behaviors, such as hand-to-mouth contact, and their use of various consumer products can lead to increased phthalate exposure. frontiersin.org Dust ingestion is a notable exposure route for phthalates in infants and toddlers. frontiersin.org Studies have suggested that childhood exposure to DEHP may be linked to a higher risk of allergic diseases like asthma and eczema. nih.gov Some research has also indicated that exposures in infants and toddlers could be significantly higher than in adults. ewg.org

Pregnant Individuals: Pregnant women are another subpopulation of concern due to potential effects on fetal development. frontiersin.org The physiological changes during pregnancy, including alterations in blood volume and hemodynamics, can influence the distribution and metabolism of chemicals. nih.govnih.gov While specific data on MEHOHP levels during pregnancy is part of ongoing research, the general understanding of increased susceptibility during this period highlights the importance of monitoring this group. frontiersin.org

Occupationally Exposed Cohorts: Workers in industries that manufacture or use products containing DEHP, such as polyvinyl chloride (PVC) plastics, may have higher exposure levels, primarily through inhalation. cdc.gov A study of waste management workers in Slovakia assessed exposure to various phthalates, demonstrating the feasibility of monitoring in occupationally exposed groups. researchgate.net

Table 2: Geometric Mean Concentrations of MEHOHP in Different Populations

Population Matrix Geometric Mean
General Population (CDC) Urine 12.7 µg/g creatinine
EWG/Commonweal Study Group Urine 39.4 µg/g creatinine

This table shows the geometric mean concentrations of MEHOHP found in different population groups, indicating variability in exposure levels. Note: The waste management study provided data on the primary metabolite MEHP, highlighting a need for more specific data on secondary metabolites like MEHOHP in such cohorts.

Methodologies for Biomonitoring this compound

Biomonitoring assesses human exposure to chemicals by measuring them or their metabolites in biological samples. nmhealth.org This provides a direct measure of the total body burden from all exposure sources. nmhealth.orgnih.gov

This compound (MEHOHP), an oxidative metabolite of Di-(2-ethylhexyl) phthalate (DEHP), is considered a superior biomarker for DEHP exposure compared to the primary hydrolytic metabolite, mono-(2-ethylhexyl) phthalate (MEHP). nih.govresearchgate.netnih.gov Several factors contribute to its utility:

Higher Urinary Concentrations: Studies have consistently shown that the urinary levels of MEHOHP and another oxidative metabolite, mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), are significantly higher than MEHP levels, often by a factor of 10. nih.govnih.govresearchgate.net This makes their detection more sensitive for assessing DEHP exposure.

Reduced Risk of Contamination: Measurements of MEHOHP are not susceptible to contamination from DEHP that might be present in laboratory equipment or introduced during sample collection and storage. nih.gov This is because MEHOHP is formed through metabolic processes within the body and cannot be generated from DEHP contamination by enzymes in serum. nih.govnih.gov

Strong Correlation with Other Metabolites: The concentrations of various DEHP metabolites, including MEHOHP, are highly correlated with each other, which confirms a common parent compound and strengthens the reliability of using these metabolites for exposure assessment. nih.gov

Predominant Metabolic Pathway: The higher levels of oxidative metabolites like MEHOHP suggest that the primary metabolic route for DEHP in humans involves hydrolysis to MEHP followed by oxidation.

Together, MEHOHP and other oxidative metabolites like MEHHP, MECPP, and MCMHP constitute the majority of the measured DEHP metabolites, making them the most reliable biomarkers for assessing DEHP exposure. nih.gov

The accurate quantification of MEHOHP in biological matrices such as urine and serum relies on advanced analytical techniques that offer high sensitivity and specificity. nih.govhealthmatters.iofrontiersin.org These methods are essential for detecting the low concentrations of metabolites typically found in the general population. iarc.fryoutube.commichigan.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the cornerstone for the analysis of MEHOHP and other phthalate metabolites. youtube.commichigan.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry. youtube.com

The process generally involves:

Sample Preparation: Biological samples like urine or serum undergo preparation, which may include enzymatic treatment to release conjugated metabolites, followed by extraction techniques like solid-phase extraction to isolate and concentrate the analytes. nih.gov

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The different components of the sample are separated as they pass through a column containing a stationary phase. This separation is based on the chemical properties of the analytes. ilacadofsci.com

Ionization: After separation, the analytes are introduced into the mass spectrometer's ion source, where they are converted into charged ions. Electrospray ionization (ESI) is a commonly used method for this purpose. youtube.com

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass analyzer. In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented, and the resulting fragment ions are also analyzed, providing a high degree of certainty in the identification and quantification of the compound. youtube.com

LC-MS/MS methods are highly sensitive, allowing for the detection of MEHOHP at very low levels (parts per billion or even lower), and are highly specific, minimizing interference from other compounds in the complex biological matrix. nih.govilacadofsci.com These characteristics make LC-MS the preferred method for biomonitoring studies of phthalate exposure. researchgate.netyoutube.com

Advanced Analytical Techniques for Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the determination of phthalate metabolites, including this compound (MEHOHP), in biological samples such as urine. nih.gov This method offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds at low concentrations.

The typical workflow for GC-MS analysis of MEHOHP involves several key steps. Human urine samples first undergo enzymatic deconjugation to free the metabolites from their glucuronide-bound form. researchgate.net Following this, an extraction step, often using hexane (B92381), isolates the phthalate monoesters. researchgate.net Because many phthalate metabolites, including the related mono-(2-ethylhexyl) phthalate (MEHP), are polar and can be thermally unstable, a derivatization step is commonly employed to increase their volatility for GC analysis. researchgate.netnih.gov Methylation using agents like diazomethane (B1218177) is a frequent choice for this purpose. researchgate.net The derivatized extract is then purified, for example on a Florisil column, before being injected into the GC-MS system. researchgate.net

Researchers have also developed GC-MS methods that eliminate the need for derivatization, which simplifies the analytical procedure and reduces toxic waste. nih.gov Such methods require careful optimization of injection parameters (temperature, pressure), chromatographic separation, and mass spectrometry detection settings. nih.gov For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ions characteristic of the target analyte. nih.gov

The following table outlines typical parameters used in a GC-MS method for analyzing phthalate monoesters after derivatization:

ParameterSpecificationSource
Sample Preparation Enzymatic deconjugation, hexane extraction, methylation with diazomethane, Florisil column purification. researchgate.net
GC Column Agilent HP-5MS capillary column (30 m x 0.25 mm i.d., 0.5 µm film thickness). researchgate.net
Temperatures Injection port: 250°C. Oven program: Initial 80°C for 3 min, ramp to 300°C at 10°C/min, hold for 5 min. researchgate.net
Carrier Gas Helium at a constant flow rate of 1.2 mL/min. researchgate.net
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode. nih.gov

Assessment of Temporal Variability and Seasonal Trends in Exposure Levels

The assessment of MEHOHP and other DEHP metabolites reveals both long-term temporal changes and seasonal variations in human exposure levels. Biomonitoring studies conducted over the past decade have shown a general downward trend in exposure to DEHP in several populations.

Studies comparing urinary metabolite concentrations over several years have documented a significant decrease. For instance, a study comparing samples from 2011 and 2016 found a statistically significant drop in the urinary levels of DEHP metabolites. semanticscholar.org Similarly, data from the National Health and Nutrition Examination Survey (NHANES) in the U.S. showed a decreasing trend for DEHP metabolites between 2001 and 2010. These trends are often linked to regulatory actions, such as the inclusion of DEHP in the authorization list of regulations like REACH in Europe, and shifts in its use in consumer products. semanticscholar.org

In addition to long-term trends, exposure to DEHP, and consequently the levels of its metabolites like MEHOHP, can exhibit significant short-term and seasonal variability. Within-person variability for DEHP metabolites has been found to be a major contributor to the total variance in urinary concentrations, indicating that a person's exposure can fluctuate considerably from day to day. nih.gov This variability is often influenced by diet, which is a principal source of DEHP exposure. nih.govnih.gov

Seasonal influences have also been observed. One study that collected urine samples from individuals over a year found a weak seasonal trend toward higher exposure levels during the winter. nih.gov Another study noted that for the related metabolite mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), geometric mean concentrations in urine samples were significantly higher in the evening compared to the morning or afternoon, highlighting intraday variability. nih.gov

The table below summarizes findings on temporal and seasonal trends for DEHP metabolites:

Trend TypeFindingPopulation/Study DetailsSource
Long-Term Trend Statistically significant decrease in urinary DEHP metabolites.Comparison between 2011 and 2016 in an Italian population. semanticscholar.org
Short-Term Variability Within-person variability was the main contributor (69–83%) to the total variance for MEHHP.Study of eight adults over one week. nih.gov
Seasonal Trend A weak trend towards higher exposure levels was observed during the winter.Study of six individuals over a year. nih.gov
Intraday Variability Evening geometric mean concentration of MEHHP (33.2 µg/L) was significantly higher than morning (18.7 µg/L) or afternoon (18.1 µg/L) concentrations.Study of eight adults over one week. nih.gov

Characterization of Exposure Sources for Di-(2-ethylhexyl) Phthalate and its Metabolites

Human exposure to MEHOHP occurs as a direct result of exposure to its parent compound, Di-(2-ethylhexyl) phthalate (DEHP). DEHP is not chemically bound to the plastic products it is used in, allowing it to leach, migrate, or evaporate into the environment and subsequently enter the human body through ingestion, inhalation, and dermal contact. nih.gov The diet is considered a major route of exposure. medicalnewstoday.com

DEHP is a high-production-volume chemical used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC). nih.govnih.gov This has led to its widespread presence in a vast array of consumer, industrial, and medical products. nih.govnih.gov

Key exposure sources include:

Food and Beverages: Food can become contaminated with DEHP through contact with plastic materials during processing and packaging. medicalnewstoday.comca.gov This includes PVC tubing used in food processing, plastic food containers, and packaging films. medicalnewstoday.com Lipid-rich foods such as meats, oils, and dairy products can contain higher concentrations. who.int

Consumer Products: A wide range of household and personal items can contain DEHP. These include vinyl flooring and wall coverings, shower curtains, furniture upholstery, garden hoses, rainwear, shoes, and some toys. nih.govnih.govca.gov

Indoor Environments: DEHP can be released from products into indoor air and accumulate in dust. ca.gov This makes indoor air and dust significant sources of exposure, particularly for children.

Medical Devices: A major source of high-level exposure can be medical procedures that use DEHP-plasticized PVC devices. nih.govnih.gov This includes intravenous (IV) bags and tubing, blood bags, enteral feeding bags, and tubing for dialysis. nih.govca.gov Patients undergoing these procedures can be exposed to DEHP that leaches from the devices into solutions or blood. nih.govwho.int

Occupational Settings: Exposure can occur in industrial settings where DEHP is manufactured or used in processes like PVC compounding and coating operations. who.int

The following table provides a summary of common sources of DEHP exposure:

CategorySpecific ExamplesSource
Food Contact Materials Food packaging, food processing equipment (e.g., tubing), plastic containers. medicalnewstoday.comca.gov
Consumer Goods Vinyl flooring, wall coverings, shower curtains, furniture upholstery, footwear, some toys. nih.govnih.govca.gov
Medical Applications Intravenous (IV) bags, blood bags, dialysis tubing, feeding tubes, oxygen masks. nih.govnih.govca.govwho.int
Building Materials Resilient flooring, roofing, coverings on wires and cables. nih.gov

Epidemiological Research on Health Associations with Mono 2 Ethyl 5 Oxohexyl Phthalate

Associations with Reproductive Health Outcomes

The endocrine-disrupting potential of phthalates has led to extensive investigation into their effects on the reproductive system.

Epidemiological studies have explored the relationship between MEOHP exposure and various aspects of male reproductive health, from sperm quality to testicular function.

Research into the association between MEOHP and semen quality has produced varied results. A study of fertile U.S. men found no significant association between urinary concentrations of DEHP metabolites, including MEOHP, and parameters such as sperm concentration, total sperm count, or motility in adjusted models. nih.gov

However, other research has focused on the integrity of sperm DNA. A study involving men from an infertility clinic found that while the primary metabolite of DEHP, mono(2-ethylhexyl)phthalate (MEHP), was associated with increased sperm DNA damage, the presence of higher concentrations of oxidative metabolites like MEOHP was linked to lower DNA damage for a given MEHP concentration. oup.com This suggests that the metabolic pathway that produces MEOHP might be less toxic in this regard. oup.com In contrast, a cross-sectional study of men undergoing IVF treatment identified associations between urinary MEOHP concentrations and changes in sperm DNA methylation at 16 distinct genomic regions. nih.gov These epigenetic modifications were found in areas related to growth, development, and cellular function. nih.gov

Table 1: Epidemiological Research on MEOHP and Spermatic Parameters

Study Population Endpoint Key Finding for MEOHP
Fertile US men (n=420) Semen parameters (concentration, motility, etc.) No statistically significant association found in adjusted models. nih.gov
Men from an infertility clinic (n=379) Sperm DNA damage (Comet assay) Higher MEOHP levels were associated with lower sperm DNA damage, suggesting it may be a marker for a less toxic metabolic pathway of DEHP. oup.com
Men undergoing IVF (n=48) Sperm DNA methylation Urinary MEOHP concentrations were associated with altered DNA methylation in 16 genomic regions of sperm. nih.gov

Direct epidemiological evidence detailing the specific impact of MEOHP on human testicular physiology is limited. Most research in this area has been conducted on the parent compound, DEHP. For instance, animal studies have shown that DEHP administration can lead to testicular atrophy and disrupt the blood-testis barrier. researchgate.net The primary metabolite, MEHP, has been shown to induce a form of cell death called ferroptosis in testicular Leydig cells. researchgate.net While MEOHP is a subsequent metabolite, its direct and distinct role in these testicular processes in humans is an area requiring further investigation.

In women, research has linked phthalate (B1215562) exposure, including MEOHP, to hormone-sensitive conditions such as uterine leiomyoma and adverse pregnancy outcomes.

Uterine leiomyomas, or fibroids, are common noncancerous tumors in women of reproductive age. pnas.orgnih.gov Several studies have investigated the link between these tumors and exposure to DEHP metabolites. In a case-control study, the molar sum of several DEHP metabolites, including MEOHP, was found to be significantly higher in women with uterine leiomyoma compared to controls. umt.edu

Table 2: Epidemiological Research on MEOHP and Uterine Leiomyoma

Study Population Endpoint Key Finding for MEOHP
Women with and without uterine leiomyoma (n=57) Urinary phthalate metabolite levels The molar sum of DEHP metabolites, which includes MEOHP, was significantly associated with uterine leiomyoma. umt.edu
Female patients (n=712) Risk of uterine leiomyoma diagnosis While DEHP metabolites are associated with risk, this study identified the strongest association with MEHHP, a closely related metabolite to MEOHP. pnas.orgnih.gov

Several epidemiological studies have assessed the link between phthalate exposure and the risk of pregnancy loss. A systematic review and meta-analysis that pooled data from eight studies involving over 4,700 participants found a significant association between spontaneous pregnancy loss and higher urinary levels of MEOHP. nih.gov The pooled odds ratio indicated that women with higher MEOHP exposure had a 47% increased risk of spontaneous pregnancy loss. nih.gov

Other studies have looked at the sum of DEHP metabolites. One cohort study found that high concentrations of total DEHP metabolites were associated with an increased risk of embryo loss between 6 and 10 weeks of gestation. mdpi.com These findings suggest that exposure to DEHP and its metabolites, including MEOHP, may be a risk factor for early pregnancy complications. nih.govmdpi.com

Table 3: Epidemiological Research on MEOHP and Pregnancy-Related Outcomes

Study Design Endpoint Key Finding for MEOHP
Meta-analysis of 8 studies (n=4713 participants) Spontaneous pregnancy loss Higher urinary levels of MEOHP were significantly associated with an increased risk of spontaneous pregnancy loss (Odds Ratio: 1.47). nih.gov
Cohort study (n=3220 pregnant women) Embryo loss (6-10 weeks) and Fetal loss (11-27 weeks) High concentrations of the sum of DEHP metabolites were associated with an increased risk of early embryo loss. mdpi.com

Female Reproductive System Manifestations

Potential Links to Endometriosis

The relationship between MEOHP and endometriosis, an estrogen-dependent inflammatory disease, has been a subject of considerable research, yielding varied results. A systematic review and meta-analysis of studies published before November 2020 found an association between increased urinary concentrations of MEOHP and endometriosis. endonews.com Another prospective cohort study also reported that MEOHP was associated with advanced-stage endometriosis. nih.gov

In contrast, a population-based case-control study involving 92 cases and 195 controls suggested a potential inverse association between urinary concentrations of MEOHP and endometriosis, although the confidence intervals included the null, making the finding not statistically significant. fao.orgnih.gov Another study found no significant association between urinary MEOHP levels and endometriosis. mdpi.com These differing findings highlight the complexity of this association and the need for further research to clarify the role of MEOHP in the pathophysiology of endometriosis.

Summary of Research on MEOHP and Endometriosis
Study TypeKey FindingReference
Systematic Review & Meta-AnalysisAssociation between increased urinary MEOHP levels and endometriosis. endonews.com
Prospective Cohort StudyMEOHP associated with advanced-stage endometriosis. nih.gov
Population-Based Case-Control StudySuggested inverse association between urinary MEOHP and endometriosis (not statistically significant). fao.orgnih.gov
Comparative StudyNo significant association found between urinary MEOHP and endometriosis. mdpi.com

Linkages to Developmental and Neurodevelopmental Outcomes

Exposure to phthalates, including the parent compound of MEOHP, during critical developmental windows is a significant public health concern. Research has increasingly focused on the potential adverse effects on fetal and child development.

Effects of Prenatal and Postnatal Exposure on Development

MEOHP is a metabolite of DEHP, and studies have investigated the impact of DEHP exposure during both prenatal and postnatal periods on neurodevelopment. iarc.fr The period from the third trimester of pregnancy through the first two years of life is a critical window of brain development, making it a time of heightened vulnerability to environmental stressors. Research indicates that prenatal exposure to DEHP may impair placental development and function, which could, in turn, negatively affect fetal growth. researchgate.net A systematic review and meta-analysis concluded that prenatal exposure to DEHP was negatively associated with psychomotor development in children, while childhood exposure showed an adverse association with intelligence quotient. osti.gov

Cognitive and Psychomotor Development Indices in Early Childhood

Several studies have explored the link between phthalate exposure and cognitive and psychomotor development in young children. One longitudinal birth cohort study found that higher prenatal concentrations of the sum of DEHP metabolites (which includes MEOHP) were associated with a decrease in Full-Scale IQ scores in boys, but an increase in girls at ages 7 through 16. nih.gov Another study reported that an increase in the sum of DEHP metabolites at age 3 was associated with a 1.9-point decrease in full-scale IQ. nih.gov Phthalate exposure has also been linked to lower cognitive and motor development. healthmatters.io Some studies have reported sex-specific associations, such as lower mental development scores in toddler females but not males with high prenatal DEHP exposure. nih.gov

Research on Phthalate Exposure and Cognitive/Psychomotor Development
Study FocusPhthalate AnalyzedKey FindingReference
Cognitive Outcomes (ages 7-16)Sum of DEHP metabolitesAssociated with lower Full-Scale IQ in boys and higher in girls. nih.gov
Intelligence (IQ at ages 5 and 8)Sum of DEHP metabolitesExposure at age 3 associated with a 1.9-point decrease in full-scale IQ. nih.gov
Mental Development (toddlers)DEHP metabolitesHigh prenatal exposure linked to lower mental development scores in females. nih.gov
Psychomotor DevelopmentDEHPPrenatal exposure negatively associated with psychomotor development. osti.gov

Associations with Neurobehavioral Phenotypes (e.g., Attention-Deficit/Hyperactivity Disorder (ADHD), autistic-like behaviors, thought problems)

Research has pointed to a potential connection between exposure to MEOHP's parent compound, DEHP, and certain neurobehavioral disorders. A study investigating early childhood exposure found that a mixture of phthalate metabolites was associated with higher ADHD symptoms, particularly hyperactivity/impulsivity, and that DEHP metabolites were a possible contributor to this effect. nih.gov

In the context of autism spectrum disorders (ASD), a study comparing 48 children with ASD to 45 healthy controls found significantly increased urinary concentrations of MEOHP in the children with ASD. nih.gov The study also noted that the fully oxidized form, 5-oxo-MEHP (MEOHP), showed high specificity in identifying patients with ASD. nih.gov Prenatal phthalate exposure has also been associated with an increased risk of ASD symptoms in some studies. researchgate.net

Investigation of Metabolic and Endocrine System Disturbances

MEOHP is a key player in understanding the metabolic and endocrine-disrupting effects of its parent compound, DEHP.

Role as an Endocrine-Disrupting Chemical (EDC)

MEOHP is a metabolite of DEHP, which is widely recognized as an endocrine-disrupting chemical (EDC). nih.govresearchgate.net EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. mdpi.comhealthmatters.io Phthalates like DEHP are known to have estrogenic properties, allowing them to compete with endogenous hormones and potentially alter hormone levels. mdpi.com The endocrine-disrupting properties of DEHP are a significant concern, as exposure has been linked in animal studies to reproductive system damage. nih.gov Because MEOHP is a direct metabolite, its presence in the body is an indicator of exposure to the endocrine-disrupting effects of DEHP. nih.govhealthmatters.io

Associations with Metabolic Dysregulation (e.g., diabetes, insulin (B600854) resistance, obesity)

Epidemiological studies have consistently suggested a link between exposure to MEOHP and an increased risk of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.

Urinary concentrations of MEOHP have been positively associated with a higher risk of diabetes mellitus. foodforbreastcancer.com A meta-analysis of seven studies involving 12,139 participants reported a pooled odds ratio of 1.90 for the association between MEOHP and diabetes mellitus. foodforbreastcancer.com Further research supports this, indicating that metabolites of DEHP, including MEOHP, are associated with increased glucose concentrations and insulin resistance, which are key factors in the development of type 2 diabetes. researchgate.net

With regard to obesity, studies have shown a positive association between urinary MEOHP levels and increased waist circumference in adult males. nih.gov Research has also indicated that prenatal exposure to DEHP, which is metabolized to MEOHP, is associated with a faster increase in body mass in newborns. bcpp.org

Insulin resistance, a precursor to type 2 diabetes, has also been linked to MEOHP exposure. A study of 560 elderly participants found that the molar sum of MEOHP and another DEHP metabolite, mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), was significantly associated with the homeostatic model assessment of insulin resistance (HOMA-IR), a marker of insulin resistance. researchgate.netnih.govnih.gov This association was particularly evident in females and individuals with a history of diabetes. researchgate.netnih.gov

Table 1: Epidemiological Studies on the Association Between MEOHP and Metabolic Dysregulation

Health OutcomeStudy PopulationKey FindingMetric (95% CI)Source
Diabetes Mellitus12,139 participants (meta-analysis)Positive association with risk of diabetes.OR: 1.90 (1.40-2.57) foodforbreastcancer.com
Obesity (Waist Circumference)Adult males (NHANES 1999-2002)Positive association with waist circumference.Data not specified nih.gov
Insulin Resistance (HOMA-IR)560 elderly participantsSignificant association with increased HOMA-IR.β = 0.26 (P = 0.040) researchgate.netnih.govnih.gov

Alterations in Steroid Hormone Levels

MEOHP has been identified as an endocrine-disrupting chemical, with epidemiological evidence pointing towards its interference with steroid hormone levels in both males and females.

In adult men, higher urinary concentrations of MEOHP have been associated with an increased risk of adult-onset hypogonadism. nih.gov One study found that men in the highest quartile of MEOHP exposure had a significantly higher odds of this condition compared to those in the lowest quartile. nih.gov Furthermore, an integrated epidemiology and toxicology study involving 451 reproductive-age males found that a mixture of phthalate metabolites, including MEOHP, was inversely associated with serum testosterone (B1683101) and estradiol (B170435) concentrations. nih.gov

Research in women has also revealed associations between MEOHP's parent compound, DEHP, and altered steroid hormone levels. A longitudinal analysis of the Midlife Women's Health Study observed that higher levels of DEHP metabolites were associated with lower testosterone and higher sub-ovulatory progesterone (B1679170) levels in pre- and perimenopausal women. bcpp.org Conversely, another study on pregnant women did not find a significant association between MEOHP and testosterone or estradiol levels during pregnancy. nih.gov

Some studies have also explored the link between phthalate exposure and cortisol levels. In a study of adolescents, while childhood exposure to a mixture of phthalate metabolites was associated with higher hair cortisol concentrations, the primary drivers were other phthalates, not MEOHP. nih.gov

Table 2: Epidemiological Studies on the Association Between MEOHP and Steroid Hormone Levels

HormoneStudy PopulationKey FindingMetric (95% CI)Source
Testosterone & Estradiol451 reproductive-age malesInverse association with serum levels.Data not specified nih.gov
Adult-Onset HypogonadismMen >40 years old (NHANES 2013-2016)Increased risk with higher MEOHP exposure.OR (Q4 vs Q1): 1.715 nih.gov
Testosterone751 pre- and perimenopausal womenLower levels associated with higher DEHP metabolite exposure.-4.51% change per doubling of ΣDEHP bcpp.org
Progesterone (sub-ovulatory)751 pre- and perimenopausal womenHigher levels associated with higher DEHP metabolite exposure.Data not specified bcpp.org

Immune System Modulations

Emerging evidence from epidemiological studies suggests that MEOHP may modulate the human immune system, primarily by influencing markers of inflammation and oxidative stress.

Several studies have reported positive associations between urinary MEOHP concentrations and various inflammatory markers. An analysis of the National Health and Nutrition Examination Survey (NHANES) data from 1999–2006 found a positive relationship between MEOHP and alkaline phosphatase (ALP), an enzyme that can be elevated during inflammation. nih.gov The same study also noted a positive association between MEOHP and absolute neutrophil count (ANC), a measure of a type of white blood cell involved in the inflammatory response. nih.gov

In a study of pregnant women in Puerto Rico, higher urinary concentrations of MEOHP were associated with a marginally significant increase in interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov Another study on a Brazilian pediatric population found a significant positive association between MEOHP and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, which is closely linked to inflammation. foodforbreastcancer.com

However, the findings are not always consistent. For instance, some studies have reported no significant association between MEOHP and C-reactive protein (CRP), another key marker of systemic inflammation. nih.gov

Table 3: Epidemiological Studies on the Association Between MEOHP and Immune System Markers

Immune MarkerStudy PopulationKey FindingMetric (95% CI / p-value)Source
Alkaline Phosphatase (ALP)NHANES 1999–2006 participantsPositive association.p < 0.01 nih.gov
Absolute Neutrophil Count (ANC)NHANES 1999–2006 participantsPositive association.p < 0.01 nih.gov
Interleukin-6 (IL-6)Pregnant women in Puerto RicoMarginally significant positive association.%Δ = 16.9 (-1.57, 38.9) nih.gov
8-hydroxy-2'-deoxyguanosine (8-OHdG)Brazilian childrenSignificant positive association.Data not specified foodforbreastcancer.com

Cancer Risk Assessment and Epidemiological Evidence

The potential association between MEOHP exposure and cancer risk is an area of active investigation, with epidemiological findings presenting a complex and sometimes conflicting picture.

Regarding breast cancer, a prospective study of 636 female breast cancer patients found that MEOHP was negatively associated with breast cancer recurrence, exhibiting a U-shaped dose-response curve. nih.gov The third quartile of MEOHP exposure showed the lowest risk of recurrence, particularly in patients with ER-positive, PR-negative, or HER2-negative tumors. nih.gov However, a nested case-control study within the Multiethnic Cohort found that a higher ratio of the primary DEHP metabolite (MEHP) to its secondary metabolites (including MEOHP) was associated with an increased risk of breast cancer. nih.govnih.gov

It is important to note that the International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B), based largely on animal studies. nih.gov However, the epidemiological evidence in humans remains inconclusive and warrants further investigation. nih.gov

Table 4: Epidemiological Studies on the Association Between MEOHP and Cancer Risk

Cancer TypeStudy PopulationKey FindingMetric (95% CI)Source
Breast Cancer Recurrence636 female breast cancer patientsNegative association (U-shaped dose-response).aHR (Q3 vs Q1): 0.15 (0.04–0.51) nih.gov
Breast Cancer Incidence1032 cases, 1030 controls (Multiethnic Cohort)Higher MEHP/(MEHHP+MEOHP) ratio associated with increased risk.OR (T2 vs T1): 1.32 (1.04–1.68) nih.govnih.gov
Thyroid CancerCase-control study populationPositive association.Data not specified nih.gov
Overall Cancer Prevalence6147 participants (NHANES 2011-2018)Positive association with DEHP metabolites.OR > 1.0, p < 0.05 researchgate.netnih.gov

Mechanistic Studies on Mono 2 Ethyl 5 Oxohexyl Phthalate Action

Elucidation of Cellular and Molecular Pathways

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a significant secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). mdpi.comresearchgate.net Following human exposure to DEHP, the parent compound is metabolized into several breakdown products, including MEOHP. mdpi.comnih.gov Understanding the mechanisms through which MEOHP interacts with cellular and molecular pathways is crucial for evaluating its biological impact. Research has begun to uncover its role in activating specific signaling cascades, modulating cell fate, and interacting with key regulatory proteins.

Activation of the Aryl Hydrocarbon Receptor (AHR) Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that acts as an environmental sensor, responding to a wide array of exogenous and endogenous chemicals. pnas.orgnih.gov Phthalates and their metabolites are among the environmental compounds known to interact with and influence the AHR signaling pathway. nih.govresearchgate.net

Involvement of the Tryptophan-Kynurenine-AHR Axis

Recent mechanistic studies on a closely related and co-metabolite of DEHP, mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), have demonstrated a clear link to the AHR pathway via the tryptophan-kynurenine axis. pnas.orgnih.govpnas.org This research has shown that MEHHP treatment increases cellular levels of tryptophan and its metabolite kynurenine (B1673888), which is a known endogenous ligand for AHR. pnas.orgnih.gov This increase is achieved by upregulating the expression of tryptophan transporters and the enzyme tryptophan 2,3-dioxygenase (TDO2), which catalyzes the conversion of tryptophan to kynurenine. nih.govpnas.org The resulting production of kynurenine leads to the activation of the AHR pathway. nih.govpnas.org While these specific studies highlighted MEHHP, the findings point to a plausible mechanism for other DEHP oxidative metabolites like MEOHP, which are often found in correlated concentrations. nih.gov

Regulation of AHR Target Gene Expression (e.g., CYP1A1, CYP1B1)

A primary consequence of AHR activation is the induced expression of a battery of genes, most notably those encoding cytochrome P450 enzymes such as CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolism of xenobiotics. nih.gov Studies on the DEHP metabolite MEHP have shown it activates AHR, leading to increased expression of CYP1A1 and CYP1B1. nih.gov Similarly, the related metabolite MEHHP has been shown to stimulate the nuclear translocation of AHR and up-regulate the expression of these two prototype AHR target genes. pnas.org This upregulation serves as a hallmark of AHR pathway activation by phthalate metabolites.

Modulation of Cell Survival and Apoptosis

The interaction of DEHP metabolites with cellular pathways extends to the fundamental processes of cell survival and programmed cell death, or apoptosis. Studies on MEHHP have shown that it can significantly increase cell viability and decrease apoptosis in primary leiomyoma and smooth muscle cells. pnas.orgnih.govpnas.org This effect on cell survival was found to be dependent on the AHR pathway. nih.gov In contrast, research on the primary DEHP metabolite, MEHP, has demonstrated that it can induce apoptosis in liver cells through mechanisms involving both the mitochondrial and death receptor pathways. nih.gov These findings suggest that different DEHP metabolites may have varying or cell-type-specific effects on cell fate.

Interactions with Nuclear Hormone Receptors

Endocrine-disrupting chemicals like phthalates are known to interfere with the function of nuclear hormone receptors, which play critical roles in development and reproduction. mdpi.comnih.gov MEOHP, as a metabolite of DEHP, has been investigated for its potential to interact with these receptors.

Induced fit docking studies have been employed to characterize the structural binding of MEOHP to the androgen receptor (AR). mdpi.comresearchgate.net These computational models predict that MEOHP can interact with the ligand-binding pocket of the androgen receptor, forming hydrogen bonds and other interactions with key amino acid residues, such as Arg-752. mdpi.comresearchgate.net The structural binding data suggest that MEOHP has the potential to disrupt normal androgen receptor signaling. mdpi.com Beyond the androgen receptor, phthalates as a class have been noted to affect other nuclear receptors, including liver X receptors and thyroid receptors, which are crucial for regulating glucose, fatty acid, and cholesterol homeostasis. researchgate.net

Table 1: Predicted Interactions of MEOHP with the Androgen Receptor

FeatureObservation
Binding Location Ligand-binding pocket of the Androgen Receptor (AR)
Interaction Types Amino-acid residue interactions, hydrogen bonding, pi-pi interactions
Key Hydrogen Bond Common interaction with amino acid residue Arg-752
Predicted Outcome Potential disruption of AR signaling

This table is based on data from induced fit docking studies. mdpi.comresearchgate.net

Role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-Dependent Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that is a key regulator of lipid metabolism. nih.govpsu.edu It has been identified as a target for phthalates and their monoesters. nih.govpsu.edu Several phthalate monoesters have been shown to activate PPARα in vitro. nih.govoup.com

Studies have demonstrated that various phthalate monoesters can cause a dose-dependent activation of both mouse and human PPARα. oup.com For instance, MEHP, a related metabolite, is a more potent activator for mouse PPARα than for the human receptor. psu.edu Research has suggested that the neurotoxic, developmental, and reproductive toxicity of phthalates may be linked to their interference with PPARα signaling. nih.gov Given that MEOHP is one of the key metabolites of DEHP, its contribution to the activation of PPARα-dependent pathways is an important area of ongoing research. nih.gov

In Vitro and In Vivo Experimental Models

Experimental models, both in vitro and in vivo, are fundamental in elucidating the mechanisms of action of this compound (MEOHP). These models allow for controlled investigations into the cellular and systemic effects of this significant metabolite of Di-(2-ethylhexyl) phthalate (DEHP).

Utilization of Cell Line Systems for Mechanistic Investigations (e.g., leiomyoma cells, testicular cells)

Cell line systems provide a targeted approach to understanding the molecular pathways affected by MEOHP and its precursors. Studies have utilized various cell types, including those relevant to reproductive health, to probe the mechanisms of phthalate toxicity.

In the context of uterine health, research has focused on the impact of DEHP metabolites on leiomyoma (fibroid) cells. While direct studies on MEOHP are emerging, investigations into its closely related fellow oxidative metabolite, mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), have shown that it promotes the survival of leiomyoma cells. nih.gov This effect is thought to be mediated through the activation of the tryptophan-kynurenine-aryl hydrocarbon receptor (AHR) pathway. nih.gov Given their structural similarities and shared metabolic origin, it is plausible that MEOHP could exert similar effects. In-vitro studies have demonstrated that exposure to certain DEHP metabolites can stimulate the proliferation of human fibroid cells, contributing to tumor growth. nih.gov Established rat leiomyoma-derived cell lines, such as the ELT-3 cell line, are also employed as in-vitro and in-vivo models for studying fibroid pathogenesis. nih.gov

Testicular cells, particularly Sertoli and Leydig cells, are another critical in vitro model for studying the reproductive toxicity of phthalates. The primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is a known testicular toxicant. nih.gov Research has shown that MEHP can disrupt the function of Sertoli cells by inhibiting follicle-stimulating hormone (FSH) binding and subsequent cyclic AMP (cAMP) accumulation. nih.gov Furthermore, in vitro models of testis development, such as a three-dimensional cellular co-culture system (3D-TCS) containing rat Sertoli, germ, and Leydig cells, have been used to study phthalate metabolism and kinetics. nih.gov These models have demonstrated that testicular cells are metabolically active and can process phthalate diesters into their monoester metabolites. nih.gov The adverse effects observed with MEHP in these systems are highly relevant to MEOHP, as MEHP is its direct precursor.

Cell Line/SystemPhthalate StudiedKey Findings
Human Leiomyoma CellsMEHHPPromotes cell survival through activation of the tryptophan-kynurenine-AHR pathway. nih.gov
Human Fibroid CellsDEHP and other EDCsIncreased proliferation contributing to fibroid growth. nih.gov
Rat Sertoli CellsMEHPInhibits FSH binding and cAMP accumulation. nih.gov
3D Rat Testicular Co-culturePhthalate DiestersDemonstrates metabolic capability of testicular cells to form monoester metabolites. nih.gov

Application of Animal Models for Comprehensive Toxicity Assessment

Animal models are indispensable for assessing the comprehensive toxicity of MEOHP in a whole-organism context, providing insights into its absorption, distribution, metabolism, and excretion (ADME) and its effects on various organ systems. nih.govresearchgate.net Rodent models, primarily rats and mice, have been extensively used in these assessments. nih.govresearchgate.net

Studies administering DEHP to rats have shown that it is rapidly metabolized and its metabolites, including MEOHP, are distributed throughout the body. grafiati.com These studies have been crucial in identifying the testes and liver as primary target organs for DEHP toxicity. grafiati.comewg.org For instance, oral administration of DEHP to rats has been shown to induce testicular atrophy and hepatomegaly. grafiati.com Animal studies have also been instrumental in understanding the developmental and reproductive toxicities associated with DEHP exposure. researchgate.net Prenatal exposure to DEHP in mice has been shown to disrupt ovarian function in subsequent generations. researchgate.net

The Eker rat, which is genetically predisposed to developing uterine leiomyomas, serves as a valuable animal model for investigating the role of environmental exposures in fibroid development. nih.gov These animal models allow for the investigation of early-life exposures to endocrine-disrupting chemicals and their long-term consequences on reproductive health. nih.gov

Biotransformation Processes and Formation of Bioactive Metabolites

The toxicity of DEHP is largely attributed to its biotransformation into bioactive metabolites, with MEOHP being a key player. This process involves a series of enzymatic reactions that occur primarily in the liver and intestines.

Hydrolysis of Di-(2-ethylhexyl) Phthalate to Monoester Forms

The initial and crucial step in the metabolism of DEHP is its hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. nih.govcdc.gov This reaction is catalyzed by various non-specific esterases and lipases present in several tissues, including the intestinal mucosa, liver, and pancreas. cdc.govnih.gov In vitro studies using liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice have demonstrated significant species differences in the rate of DEHP hydrolysis. nih.gov Notably, hydrolytic activity towards DEHP was not detected in the intestinal microsomes of humans or dogs in one study. nih.gov The formation of MEHP is critical, as it is considered a primary toxic metabolite and the immediate precursor for further oxidative metabolism. nih.govresearchgate.net

Oxidative Metabolism of Mono(2-ethylhexyl)phthalate (MEHP) to this compound

Following its formation, MEHP undergoes further oxidative metabolism, leading to the generation of several secondary metabolites, including MEOHP and MEHHP. nih.govnih.govresearchgate.net This oxidation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov In vitro studies with human liver fractions have identified specific CYP isoforms involved in this process. Human CYP2C9 and CYP2C19 have been shown to be the major enzymes responsible for producing both MEHHP and MEOHP from MEHP. nih.gov The formation of these oxidative metabolites is significant as they are often found in higher concentrations in urine than MEHP, suggesting they are major metabolic products of DEHP. nih.govnih.gov

PrecursorMetaboliteKey EnzymesPrimary Location
Di-(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP)Esterases, LipasesIntestine, Liver
Mono(2-ethylhexyl) phthalate (MEHP)This compound (MEOHP)Cytochrome P450 (CYP2C9, CYP2C19)Liver

Role of Conjugation Pathways (e.g., glucuronidation) in Elimination

Conjugation reactions, particularly glucuronidation, represent a major pathway for the detoxification and elimination of phthalate metabolites, including MEOHP. researchgate.netnih.gov Glucuronidation involves the transfer of glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion in urine and bile. wikipedia.org

In humans, DEHP metabolites are predominantly excreted as glucuronide conjugates. cdc.gov Studies have shown that the glucuronide-bound forms of MEOHP and MEHHP are the predominant forms found in both urine and serum. nih.gov In vitro studies using human liver and intestinal microsomes have identified UGT2B7, UGT1A9, and UGT1A7 as the main UGT isoforms involved in the glucuronidation of MEHP. researchgate.net The efficiency of this conjugation process can influence the internal dose and potential toxicity of the unconjugated, active metabolites.

Research Gaps and Future Directions in Mono 2 Ethyl 5 Oxohexyl Phthalate Research

Need for Robust Longitudinal Studies with Expanded Cohort Sizes

Much of the current understanding of the health effects of MEOHP is derived from cross-sectional studies, which provide a snapshot of exposure and health status at a single point in time. While valuable for identifying potential associations, these studies cannot establish causality. Therefore, there is a critical need for robust longitudinal studies that follow large and diverse groups of people over extended periods.

These long-term studies are essential for:

Establishing Temporality: By tracking individuals over time, researchers can determine whether exposure to MEOHP precedes the development of health problems, a key criterion for establishing a causal link.

Assessing Chronic Disease Risk: Many diseases with potential links to phthalate (B1215562) exposure, such as metabolic disorders and some cancers, develop over many years. healthmatters.io Longitudinal studies are uniquely suited to investigate these long-latency outcomes.

Identifying Vulnerable Populations: Following diverse cohorts, including pregnant women, infants, and children, will help identify populations that are particularly susceptible to the effects of MEOHP exposure. nih.govnih.gov Children, for instance, may have higher exposures than adults. mdpi.com

Expanding cohort sizes in these studies would increase the statistical power to detect associations, particularly for less common health outcomes, and enhance the generalizability of the findings to broader populations.

Addressing the Health Effects of Complex Phthalate Mixtures

Humans are not exposed to MEOHP in isolation but rather as part of a complex mixture of various phthalates and other environmental chemicals. nih.gov This reality presents a significant challenge to researchers, as the combined effects of these mixtures may be different from the effects of individual compounds.

Future research must focus on:

Investigating Additive and Synergistic Effects: It is crucial to understand whether the combined exposure to multiple phthalates results in additive (the sum of individual effects) or synergistic (greater than the sum of individual effects) health impacts.

Developing Advanced Statistical Models: New statistical approaches are needed to disentangle the effects of individual chemicals within complex mixtures and to identify particularly harmful combinations.

Considering Real-World Exposure Scenarios: Studies should be designed to reflect realistic human exposure patterns, taking into account the various sources and routes of exposure to different phthalates. foodpackagingforum.org

A deeper understanding of the health effects of these complex mixtures is essential for developing effective regulatory policies that protect public health.

Advancements in Biomonitoring and Mechanistic Research Methodologies

Accurate assessment of exposure and a clear understanding of the biological mechanisms of action are fundamental to advancing our knowledge of MEOHP.

Biomonitoring:

While urine is the preferred matrix for biomonitoring phthalate exposure due to the rapid metabolism and excretion of these compounds, advancements in analytical techniques are continually improving our ability to measure a wide range of metabolites. mdpi.com Future biomonitoring efforts should focus on:

Refining Analytical Methods: Continued development of sensitive and specific analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is necessary for accurately quantifying MEOHP and other phthalate metabolites in various biological samples, including urine and serum. nih.govresearchgate.net

Identifying Novel Biomarkers: Research to identify and validate new biomarkers of exposure and effect will provide a more comprehensive picture of the internal dose and the biological response to MEOHP. nih.gov

Understanding Temporal Variability: Studies examining the variability of phthalate metabolite concentrations over time are needed to improve exposure assessment in epidemiological studies. iarc.fr

Mechanistic Research:

Understanding how MEOHP interacts with biological systems at the molecular and cellular level is crucial for elucidating its mechanisms of toxicity. nih.gov Key areas for future mechanistic research include:

Investigating Endocrine Disruption: As a metabolite of a known endocrine disruptor, further research is needed to fully characterize the effects of MEOHP on hormonal pathways. healthmatters.ioresearchgate.net This includes its potential to interfere with steroid hormone signaling. nih.gov

Exploring Metabolic Pathways: Studies using metabolomics can provide insights into how MEOHP alters metabolic pathways, potentially leading to conditions like obesity and type 2 diabetes. foodpackagingforum.orgnih.gov

Utilizing In Vitro and In Vivo Models: The use of advanced cell culture systems and animal models will continue to be essential for dissecting the molecular mechanisms of MEOHP-induced toxicity and for studying its effects on various organ systems. nih.govhelmholtz-munich.de

The following table provides an overview of MEOHP detection in human biomonitoring studies:

Study GroupGeometric Mean Concentration (in urine)Percentage of Population with Detectable Levels
EWG/Commonweal Studies39.4 µg/g creatinine98.6% (73 of 74 people)
CDC Biomonitoring Studies12.7 µg/g creatinine97.9% (5364 of 5479 people)

Data from the Environmental Working Group and the Centers for Disease Control and Prevention. ewg.org

Translational Research for Identifying Novel Therapeutic Targets and Preventive Strategies

The ultimate goal of research on MEOHP is to translate scientific findings into practical strategies for preventing and treating associated health problems. This requires a focus on translational research that bridges the gap between basic science and clinical application.

Future efforts in this area should include:

Identifying Therapeutic Targets: By elucidating the molecular pathways disrupted by MEOHP, researchers can identify potential targets for the development of new drugs and therapies. frontiersin.orgmdpi.com For example, understanding how MEOHP affects cellular energy metabolism could lead to interventions that protect against its toxic effects. nih.gov

Developing Evidence-Based Preventive Strategies: Research is needed to develop and evaluate the effectiveness of interventions aimed at reducing exposure to DEHP and, consequently, MEOHP. nih.gov This could include public awareness campaigns, dietary recommendations, and promoting the use of safer alternatives to phthalate-containing products. nih.govresearchgate.net

Informing Regulatory Policies: Robust scientific evidence is crucial for informing regulatory decisions regarding the use of DEHP in consumer products, food packaging, and medical devices. nih.govchemtrust.org

By focusing on these research priorities, the scientific community can work towards a more complete understanding of the health risks posed by MEOHP and develop effective strategies to mitigate its impact on human health.

Q & A

Q. How is MEOHP quantified in human biomonitoring studies, and what analytical challenges arise?

MEOHP is typically measured in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for low-concentration metabolites. Key challenges include matrix effects from urine components, interference from structurally similar phthalate metabolites (e.g., MEHHP, MECPP), and ensuring adequate recovery rates during solid-phase extraction. Isotope dilution with deuterated internal standards (e.g., d₄-MEOHP) is critical for accuracy .

Q. What is the significance of MEOHP as a biomarker for DEHP exposure?

MEOHP is a secondary oxidative metabolite of di(2-ethylhexyl)phthalate (DEHP), reflecting recent exposure to this parent compound. Its urinary concentration correlates with DEHP intake from sources like medical devices, food packaging, and consumer products. However, MEOHP alone accounts for <10% of total DEHP metabolites; combining it with MEHHP and MECPP improves exposure assessment robustness .

Q. How do population-based studies standardize MEOHP measurements across cohorts?

Studies follow protocols like the CDC’s NHANES guidelines, which harmonize urine collection (first-morning voids), storage (−80°C), and normalization via creatinine adjustment. Geometric means and 95% confidence intervals are reported to address log-normal distribution of phthalate concentrations. Multi-country cohorts often use meta-analyses to account for geographic variability in exposure sources .

Advanced Research Questions

Q. What experimental designs address confounding factors in linking MEOHP to adverse health outcomes?

Longitudinal cohort studies with repeated measures (e.g., prenatal and postnatal sampling) reduce temporal variability. Covariate adjustment for diet, BMI, and co-exposure to other endocrine disruptors is essential. Mendelian randomization or structural equation modeling can mitigate reverse causation in observational studies .

Q. How do in vitro and in vivo models reconcile species-specific responses to MEOHP?

Rodent hepatocytes show peroxisome proliferation via PPARα activation at MEOHP doses irrelevant to humans. Human hepatocyte models (e.g., HepaRG cells) and transgenic PPARα-humanized mice are used to bridge this gap. Dose extrapolation requires physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences .

Q. What explains contradictory associations between MEOHP and disease risks in epidemiological studies?

Discrepancies arise from exposure misclassification, population heterogeneity (e.g., genetic polymorphisms in CYP450 enzymes), and competing risks. For example, MEOHP’s inverse association with breast cancer in some cohorts may reflect coexposure to protective agents or survival bias in case-control designs .

Q. How are advanced statistical methods applied to analyze MEOHP’s role in mixture toxicity?

Weighted quantile sum (WQS) regression and Bayesian kernel machine regression (BKMR) evaluate cumulative effects of phthalate mixtures. For instance, DEHP metabolites (MEOHP, MEHHP, MEHP) are often weighted equally in models predicting reproductive toxicity, but interaction terms may reveal synergistic effects .

Key Research Gaps

  • Toxicokinetics : Limited data on MEOHP’s half-life in vulnerable populations (e.g., neonates, pregnant women).
  • Mechanistic Studies : Role of oxidative stress vs. receptor-mediated pathways in MEOHP toxicity.
  • Global Biomonitoring : Underrepresentation of low/middle-income countries in exposure databases .

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Mono(2-ethyl-5-oxohexyl)phthalate

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